molecular formula C9H9N3O2 B13874192 1-Ethyl-7-nitroindazole

1-Ethyl-7-nitroindazole

Katalognummer: B13874192
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: POFNXYKXIXYHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-7-nitroindazole is a heterocyclic compound containing an indazole ring that has been nitrated at the 7 position and ethylated at the 1 position. This compound is part of the broader class of nitroindazoles, which are known for their diverse biological activities and applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-7-nitroindazole typically involves the nitration of 1-ethylindazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 7 position of the indazole ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.

Analyse Chemischer Reaktionen

1-Ethyl-7-nitroindazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-7-nitroindazole has several scientific research applications:

Wirkmechanismus

1-Ethyl-7-nitroindazole exerts its effects primarily through the inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO) from arginine. By inhibiting nNOS, this compound reduces the production of NO, which can modulate various physiological processes, including neurotransmission and vascular regulation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Ethyl-7-nitroindazole include:

This compound is unique due to the presence of the ethyl group at the 1 position, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

1-ethyl-7-nitroindazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-9-7(6-10-11)4-3-5-8(9)12(13)14/h3-6H,2H2,1H3

InChI-Schlüssel

POFNXYKXIXYHEG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=CC=C2[N+](=O)[O-])C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.